molecular formula C22H26N2 B14557376 1-(2-Methylpropyl)-4,5-diphenyl-2-(propan-2-yl)-1H-imidazole CAS No. 61728-56-1

1-(2-Methylpropyl)-4,5-diphenyl-2-(propan-2-yl)-1H-imidazole

Cat. No.: B14557376
CAS No.: 61728-56-1
M. Wt: 318.5 g/mol
InChI Key: MHOFDWOVRYQXCJ-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-4,5-diphenyl-2-(propan-2-yl)-1H-imidazole is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of two phenyl groups and two alkyl substituents, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpropyl)-4,5-diphenyl-2-(propan-2-yl)-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of benzil with an appropriate amine, followed by cyclization with an aldehyde or ketone. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of high-purity starting materials, precise control of reaction conditions, and efficient purification techniques to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpropyl)-4,5-diphenyl-2-(propan-2-yl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

1-(2-Methylpropyl)-4,5-diphenyl-2-(propan-2-yl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-4,5-diphenyl-2-(propan-2-yl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-(propan-2-yl)-1H-imidazole: Lacks the additional phenyl group, resulting in different chemical and biological properties.

    4,5-Diphenyl-2-(propan-2-yl)-1H-imidazole: Similar structure but without the 2-methylpropyl group, leading to variations in reactivity and applications.

Uniqueness

1-(2-Methylpropyl)-4,5-diphenyl-2-(propan-2-yl)-1H-imidazole stands out due to its unique combination of substituents, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61728-56-1

Molecular Formula

C22H26N2

Molecular Weight

318.5 g/mol

IUPAC Name

1-(2-methylpropyl)-4,5-diphenyl-2-propan-2-ylimidazole

InChI

InChI=1S/C22H26N2/c1-16(2)15-24-21(19-13-9-6-10-14-19)20(23-22(24)17(3)4)18-11-7-5-8-12-18/h5-14,16-17H,15H2,1-4H3

InChI Key

MHOFDWOVRYQXCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=C(N=C1C(C)C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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